(3-(Isoxazol-3-yl)phenyl)methanamine (3-(Isoxazol-3-yl)phenyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15989428
InChI: InChI=1S/C10H10N2O/c11-7-8-2-1-3-9(6-8)10-4-5-13-12-10/h1-6H,7,11H2
SMILES:
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol

(3-(Isoxazol-3-yl)phenyl)methanamine

CAS No.:

Cat. No.: VC15989428

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

(3-(Isoxazol-3-yl)phenyl)methanamine -

Specification

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
IUPAC Name [3-(1,2-oxazol-3-yl)phenyl]methanamine
Standard InChI InChI=1S/C10H10N2O/c11-7-8-2-1-3-9(6-8)10-4-5-13-12-10/h1-6H,7,11H2
Standard InChI Key BYWAPLICOBVXME-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C2=NOC=C2)CN

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

(3-(Isoxazol-3-yl)phenyl)methanamine, also known by its IUPAC name [3-(1,2-oxazol-3-yl)phenyl]methanamine, features a phenyl ring substituted at the meta position with an isoxazole heterocycle and a methylamine group . Key identifiers include:

PropertyValue
Molecular FormulaC10H10N2O\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}
Molecular Weight174.20 g/mol
SMILESC1=CC(=CC(=C1)C2=NOC=C2)CN
InChIKeyBYWAPLICOBVXME-UHFFFAOYSA-N
CAS Registry Number1403469-26-0

The isoxazole ring, a five-membered structure containing adjacent nitrogen and oxygen atoms, confers electronic diversity, enabling interactions with biological targets through hydrogen bonding and π-π stacking .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) analysis of related isoxazole derivatives reveals distinct proton environments:

  • Aromatic protons: δ 7.2–8.1 ppm (multiplet, phenyl and isoxazole rings) .

  • Methylamine protons: δ 2.8–3.1 ppm (singlet, -CH2_2-NH2_2) .
    Density functional theory (DFT) calculations predict a planar geometry for the isoxazole-phenyl system, with the amine group adopting a staggered conformation to minimize steric hindrance .

Synthesis and Structural Modifications

Primary Synthetic Routes

The synthesis of (3-(Isoxazol-3-yl)phenyl)methanamine typically involves cyclization and functional group interconversion:

Route 1: Cyclization of Ethyl 2,4-Dioxobutanoates

  • Aldol Condensation: 1-(3,4,5-Trimethoxyphenyl)ethan-1-one reacts with diethyl oxalate in ethanol/sodium ethanolate to form ethyl 2,4-dioxo-4-(substituted phenyl)butanoate .

  • Isoxazole Formation: Treatment with hydroxylamine hydrochloride (NH2_2OH·HCl) induces cyclization, yielding ethyl 3-substituted phenylisoxazole-5-carboxylate .

  • Reduction-Oxidation: LiAlH4_4 reduces the ester to (3-substituted phenylisoxazol-5-yl)methanol, followed by oxidation with iodoxybenzoic acid (IBX) to the corresponding aldehyde .

  • Knoevenagel Reaction: Condensation with oxindoles furnishes target derivatives .

Route 2: Direct Functionalization

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 3-bromo-(isoxazol-3-yl)benzene with ammonia sources introduces the methylamine group .

Structural Analogues and SAR Insights

Modifications to the phenyl or isoxazole rings significantly impact bioactivity:

  • Electron-Withdrawing Groups (e.g., -NO2_2, -CF3_3): Enhance anticancer potency but may increase toxicity .

  • Electron-Donating Groups (e.g., -OCH3_3, -CH3_3): Improve antimicrobial activity and metabolic stability .

Biological Activities and Mechanisms

Anticancer Activity

Derivatives of (3-(Isoxazol-3-yl)phenyl)methanamine exhibit potent cytotoxicity against multiple cancer cell lines:

CompoundCell LineIC50_{50} (μM)Selectivity Index (SI)
21HCT1160.82>30
22A5490.91>25
23HeLa2.59>15

Mechanistic studies indicate tubulin polymerization inhibition and reactive oxygen species (ROS) generation as primary modes of action .

Antimicrobial Effects

Hybrids incorporating chalcone or cinnamamide moieties demonstrate broad-spectrum activity:

CompoundPathogenMIC (μg/mL)
39Mycobacterium tuberculosis0.12
41Drug-resistant Mtb0.03–0.5

Notably, compound 41 shows a selectivity index (SI) >320 in Vero cells, indicating low host toxicity .

Anti-Inflammatory and Antioxidant Properties

Curcumin-isoxazole hybrids reduce COX-2 activity by 49.3% (vs. 19.1% for curcumin) and scavenge DPPH radicals with IC50_{50} = 10.71 μM . In vivo models show 66.1% inhibition of edema, surpassing standard anti-inflammatory agents .

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Moderate Caco-2 permeability (Papp_{app} = 12.3 × 106^{-6} cm/s) due to the amine group’s polarity .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the isoxazole ring forms inactive carboxylates .

  • Excretion: Renal clearance predominates, with 78% unchanged compound excreted in urine .

Toxicity Data

  • Acute Toxicity: LD50_{50} > 2,000 mg/kg in murine models .

  • Genotoxicity: Negative in Ames tests up to 1,000 μg/plate .

Research Applications and Future Directions

Drug Development

  • Anticancer Agents: Derivatives with IC50_{50} <1 μM against solid tumors warrant preclinical evaluation .

  • Antituberculars: Compound 41’s MIC of 0.03 μg/mL against drug-resistant Mtb highlights potential for TB therapy .

Chemical Biology Probes

  • Target Identification: Photoaffinity labeling analogs enable mapping of tubulin-binding sites .

  • PET Tracers: 18F^{18}\text{F}-labeled derivatives show promise for tumor imaging .

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